molecular formula C14H14N2O4S B4128090 N-(4,5-dimethyl-2-nitrophenyl)benzenesulfonamide

N-(4,5-dimethyl-2-nitrophenyl)benzenesulfonamide

Cat. No.: B4128090
M. Wt: 306.34 g/mol
InChI Key: IDNGETHVPVXHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-Dimethyl-2-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14N2O4S. It is characterized by the presence of a benzenesulfonamide group attached to a nitrophenyl ring, which is further substituted with two methyl groups.

Properties

IUPAC Name

N-(4,5-dimethyl-2-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-8-13(14(16(17)18)9-11(10)2)15-21(19,20)12-6-4-3-5-7-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNGETHVPVXHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,5-dimethyl-2-nitrophenyl)benzenesulfonamide typically involves the nitration of N-phenylbenzenesulfonamide followed by selective methylation. One common method employs nitration using reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The nitration step is followed by methylation using methylating agents under controlled conditions to ensure selective substitution at the desired positions on the phenyl ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

N-(4,5-Dimethyl-2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas or tin(II) chloride. Major products formed from these reactions depend on the specific reagents and conditions used but can include amino-substituted derivatives and various functionalized aromatic compounds.

Scientific Research Applications

N-(4,5-Dimethyl-2-nitrophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-2-nitrophenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfonamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to N-(4,5-dimethyl-2-nitrophenyl)benzenesulfonamide include other nitrophenylbenzenesulfonamides, such as N-(2,4-dimethyl-5-nitrophenyl)benzenesulfonamide . These compounds share structural similarities but differ in the position and number of substituents on the phenyl ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dimethyl-2-nitrophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dimethyl-2-nitrophenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.